Tetraphosphorus heptaoxide

Description

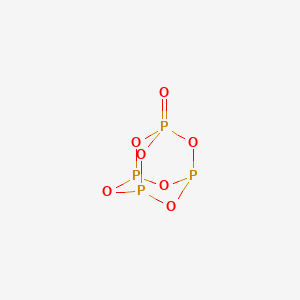

Structure

3D Structure

Properties

CAS No. |

12065-80-4 |

|---|---|

Molecular Formula |

O7P4 |

Molecular Weight |

235.89 g/mol |

IUPAC Name |

2,4,6,8,9,10-hexaoxa-1λ5,3,5,7-tetraphosphatricyclo[3.3.1.13,7]decane 1-oxide |

InChI |

InChI=1S/O7P4/c1-11-5-8-2-9(6-11)4-10(3-8)7-11 |

InChI Key |

JXMJWGUWYVJTGA-UHFFFAOYSA-N |

Canonical SMILES |

O=P12OP3OP(O1)OP(O3)O2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Studies

Refined Synthetic Routes to Tetraphosphorus (B14172348) Heptaoxide

The synthesis of tetraphosphorus heptaoxide presents a considerable challenge due to its tendency to be a minor product in reactions aimed at producing various phosphorus oxides. brainly.com Early methods for the formation of phosphorus oxides, including P₄O₇, typically involved the combustion of white phosphorus in a controlled supply of air. acs.org However, these methods often result in complex mixtures that are difficult to separate.

More refined approaches have focused on the controlled oxidation of tetraphosphorus hexaoxide (P₄O₆). The structure of P₄O₇ is closely related to that of P₄O₆, with the addition of an exocyclic oxygen atom. This structural relationship suggests that the direct oxidation of P₄O₆ is a plausible and more controlled synthetic route. While specific high-yield methods remain elusive in the broader literature, the principle of controlled oxidation remains a key strategy.

One documented reaction involving P₄O₇ is its photochemical selenation to produce this compound-monoselenide (P₄O₇Se) and this compound-diselenide (P₄O₇Se₂). This suggests that photochemical methods could be a potential avenue for both the synthesis and functionalization of P₄O₇, although detailed synthetic protocols for P₄O₇ itself via this method are not widely reported.

A significant challenge in the synthesis of P₄O₇ is its low yield in most reported synthetic attempts, often amounting to less than 1%. brainly.com This low yield has historically hindered its isolation and thorough characterization.

Table 1: Comparison of General Phosphorus Oxide Synthetic Approaches

| Method | Precursors | General Conditions | Typical Products | Relevance to P₄O₇ |

| Combustion | White Phosphorus (P₄), Air/Oxygen | Controlled oxygen supply | Mixture of P₄O₆, P₄O₇, P₄O₈, P₄O₉, P₄O₁₀ researchgate.net | Traditional but unselective method. |

| Controlled Oxidation | Tetraphosphorus hexaoxide (P₄O₆), Oxidizing Agent | Mild conditions | P₄O₇ and other higher oxides | A more targeted approach, but yields can be low. |

| Photochemical Reaction | P₄O₇, Selenium | Photochemical conditions | P₄O₇Se, P₄O₇Se₂ | Demonstrates the reactivity of P₄O₇ and suggests potential for photochemical synthesis. |

This table is generated based on general knowledge of phosphorus oxide chemistry and specific mentions of P₄O₇ reactivity.

Mechanistic Investigations of P₄O₇ Formation Pathways

The precise mechanism of this compound formation is not extensively detailed in experimental literature, largely due to the challenges in isolating and studying this specific oxide. However, mechanistic insights can be inferred from the broader understanding of phosphorus oxide chemistry and through computational studies.

The formation of P₄O₇ likely proceeds through the insertion of an oxygen atom into a P-O-P bridge or, more plausibly, the oxidation of a phosphorus(III) center in the P₄O₆ cage to a phosphorus(V) center. The reaction likely involves radical or electrophilic attack by an oxidizing species on one of the phosphorus atoms of P₄O₆.

Modern mechanistic studies of complex chemical reactions, including those involving phosphorus compounds, increasingly rely on a combination of experimental techniques like mass spectrometry and computational chemistry. uvic.ca Mass spectrometry can be used to identify reaction intermediates and products in the gas phase, providing valuable clues about the reaction pathway. acs.orgrsc.orgresearchgate.net For instance, electrospray ionization mass spectrometry (ESI-MS) has been effectively used to characterize oligomeric phosphaalkenes, demonstrating its utility in analyzing complex phosphorus-containing mixtures. uvic.cauvic.ca

Computational quantum chemistry methods, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. frontiersin.orgtaylorfrancis.comarcjournals.org These methods can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction. This allows for the theoretical evaluation of different possible formation pathways for P₄O₇ from P₄O₆, helping to identify the most energetically favorable routes.

Exploration of Controlled Synthesis for Specific Isomeric Forms

The structure of this compound allows for the possibility of different isomers, depending on which of the phosphorus atoms in the P₄O₆ cage is oxidized. The P₄O₆ cage has a tetrahedral arrangement of phosphorus atoms, bridged by oxygen atoms. The addition of a terminal oxygen atom to one of these phosphorus atoms leads to P₄O₇.

The controlled synthesis of a specific isomer of P₄O₇ would require a highly selective oxidation method. While there is no direct literature describing the successful selective synthesis of P₄O₇ isomers, the principles of stereoselective synthesis in other areas of chemistry offer potential strategies. For example, the use of chiral catalysts or directing groups on a precursor molecule could, in principle, favor the oxidation of one phosphorus atom over another.

The characterization of any resulting isomers would be crucial. Techniques such as ³¹P NMR spectroscopy would be invaluable in this regard. A notable study by Walker and Mills utilized ³¹P NMR to investigate coordination complexes of the P₄O₇ cage molecule, demonstrating the power of this technique in elucidating the structure and bonding in such compounds. acs.org Different isomers of P₄O₇ would be expected to exhibit distinct ³¹P NMR spectra due to the different chemical environments of the phosphorus nuclei.

Computational studies are also essential for predicting the relative stabilities and spectroscopic properties of different P₄O₇ isomers. frontiersin.orgtaylorfrancis.comarcjournals.orgsci-hub.se By calculating the energies and NMR chemical shifts of potential isomers, computational chemistry can guide synthetic efforts and aid in the interpretation of experimental data.

Table 2: Potential Isomeric Forms of P₄O₇

| Isomer | Description | Predicted Relative Stability (Theoretical) |

| apical-P₄O₇ | Oxidation at one of the three equivalent P(III) atoms in a C₃ᵥ symmetry model. | To be determined by computational studies. |

| basal-P₄O₇ | Oxidation at the unique P(III) atom in a C₃ᵥ symmetry model. | To be determined by computational studies. |

This table is a theoretical representation of possible isomers based on the known structure of P₄O₆ and requires computational validation.

Development of Novel Precursor Chemistries

The challenges associated with the direct synthesis of this compound have led to the exploration of novel precursor chemistries. A precursor, in chemistry, is a compound that participates in a chemical reaction that produces another compound. arxiv.org The development of new precursors is a key area of research aimed at achieving more controlled and efficient syntheses of target molecules. nih.gov

For phosphorus oxides, this could involve the design of organophosphorus precursors that can be selectively oxidized and then converted to the desired inorganic cage structure. The use of metal-organic compounds as precursors can facilitate low-temperature processing of oxide materials. nih.gov

Another approach involves the use of phosphorus compounds with specific protecting groups that can be removed under mild conditions after the core structure has been assembled. This strategy allows for greater control over the reaction and can prevent the formation of undesired byproducts.

Recent advancements in materials science have seen the development of machine learning models to predict optimal precursor compounds for the synthesis of new materials. Such data-driven approaches could potentially be applied to predict novel precursors for the synthesis of specific phosphorus oxides like P₄O₇.

The oxidation of reduced oxidation state phosphorus compounds is another area of interest. Studies have shown that the oxidation of these compounds can lead to the formation of various organophosphorus compounds, and similar principles could be applied to the synthesis of inorganic phosphorus oxides.

While specific novel precursors for the dedicated synthesis of P₄O₇ are not yet established in the literature, the ongoing development in precursor chemistry holds promise for future breakthroughs in accessing this and other challenging phosphorus oxide structures.

High Resolution Structural Elucidation and Topographical Analysis

Single-Crystal X-ray Diffraction Studies of Tetraphosphorus (B14172348) Heptaoxide

Single-crystal X-ray diffraction provides the most definitive method for determining the precise solid-state structure of a molecule. rsc.orgwordpress.com This technique allows for the accurate measurement of atomic positions, from which key structural parameters like bond lengths and angles can be calculated. nist.gov

Crystallographic studies on single crystals of P₄O₇ have successfully determined its unit cell dimensions and space group. The compound crystallizes in the monoclinic system. iucr.org The systematic absences observed in the diffraction data (h0l present only for h+l=2n and 0k0 present only for k=2n) uniquely define the space group as P2₁/n, which is a standard setting for P2₁/c. iucr.orgresearchgate.net The structure consists of four discrete P₄O₇ molecules within the unit cell. iucr.orgosti.gov

Table 3.1.1: Crystallographic Data for Tetraphosphorus Heptaoxide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a | 9.808(2) Å |

| b | 9.966(1) Å |

| c | 6.852(1) Å |

| β | 96.81(1)° |

| Volume (V) | 665.0 ų |

| Molecules per unit cell (Z) | 4 |

Data from Jost and Schneider (1981). iucr.org

The detailed analysis of the P₄O₇ structure reveals several distinct types of phosphorus-oxygen bonds and a range of bond angles that underscore the distortion of the cage. The phosphorus atom bearing the terminal oxygen, P(V), forms shorter and stronger bonds compared to the three trivalent P(III) atoms. The bridging P-O bonds are differentiated based on whether they connect two P(III) atoms or a P(III) and a P(V) atom. The P(III)-O bonds connecting to the P(V) atom are notably longer than those connecting two P(III) atoms, reflecting the electronic influence of the pentavalent center. iucr.org

The bond angles also deviate significantly from those in a perfectly symmetrical cage. The O-P(III)-O angles are compressed to approximately 99°, while the P-O-P bridging angles are opened to between 124° and 128°, accommodating the cage structure. iucr.org

Table 3.1.2: Selected Interatomic Distances and Bond Angles in this compound

| Bond/Angle | Type | Average Value |

|---|---|---|

| Bond Lengths (Å) | ||

| P(V)=O (terminal) | P(V) to non-bridging O | 1.432 Å |

| P(V)-O (bridge) | P(V) to bridging O | 1.603 Å |

| P(III)-O (to P(V)) | P(III) to bridging O (shared with P(V)) | 1.68 Å |

| P(III)-O (to P(III)) | P(III) to bridging O (shared with P(III)) | 1.64 Å |

| Bond Angles (°) | ||

| O-P(III)-O | Within P(III) coordination sphere | 99° |

| O-P(V)-O | Within P(V) coordination sphere | 103.5° |

| P(III)-O-P(V) | Bridging angle | 124° |

| P(III)-O-P(III) | Bridging angle | 128° |

Data from Jost and Schneider (1981). iucr.org

Gas-Phase Electron Diffraction and Complementary Structural Methods

While single-crystal XRD reveals the solid-state structure, gas-phase electron diffraction (GED) is a principal technique for determining the geometry of free molecules without the influence of intermolecular forces in a crystal lattice. wikipedia.orgosti.govresearchgate.net For P₄O₇, direct GED experimental data is not prominently available in the literature; however, its gas-phase structure has been extensively investigated using theoretical methods and other spectroscopic techniques. researchgate.netresearchgate.net

Computational studies, particularly those using density functional theory (DFT), have optimized the molecular structure of P₄O₇ in the gas phase. These calculations confirm that the molecule adopts C₃ᵥ symmetry, consistent with the adamantane (B196018) cage having one unique P=O bond. researchgate.netcumhuriyet.edu.tr ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy serves as a crucial complementary tool. It confirms the retention of the cage structure and the presence of two distinct phosphorus environments: one P(V) atom and three equivalent P(III) atoms, validating the C₃ᵥ symmetric structure in solution. researchgate.netelectronicsandbooks.com

Analysis of Cage Framework Distortions and Adaptations

The structure of P₄O₇ is a direct derivative of tetraphosphorus hexaoxide (P₄O₆), and the addition of a single exocyclic oxygen atom introduces significant and well-characterized distortions to the framework. The parent P₄O₆ molecule possesses high Td symmetry. Upon oxidation to P₄O₇, the symmetry is lowered to C₃ᵥ. cumhuriyet.edu.tr

This symmetry reduction is a consequence of the differentiation of the four phosphorus atoms into one P(V) center and three P(III) centers. The P(V) atom, being more electronegative, draws electron density from the bridging oxygen atoms. This results in a lengthening and weakening of the three P(III)-O bonds connected to the P(V) center (avg. 1.68 Å) compared to the three P(III)-O-P(III) bridging bonds (avg. 1.64 Å). iucr.org This electronic asymmetry forces the cage to adapt, leading to the observed variations in bond lengths and angles, which represent a significant departure from the more uniform bonding environment in P₄O₆ or the fully oxidized P₄O₁₀.

Advanced Spectroscopic Characterization and Interpretive Analysis

Vibrational Spectroscopy (Infrared and Raman) and Normal Mode Assignments

The vibrational characteristics of tetraphosphorus (B14172348) heptaoxide, a molecule possessing an adamantane-like cage structure with C₃ᵥ symmetry, have been investigated through both theoretical calculations and experimental infrared (IR) and Raman spectroscopy. acs.orgcumhuriyet.edu.trdntb.gov.ua The C₃ᵥ point group for P₄O₇ predicts a specific number of IR and Raman active vibrational modes. acs.orgcumhuriyet.edu.tr

Detailed Band Assignment and Isotopic Labeling Studies

Theoretical studies, particularly those employing Hartree-Fock methods and density functional theory (DFT), have been instrumental in assigning the vibrational bands observed in the IR and Raman spectra of P₄O₇. acs.orgacs.orgresearchgate.net These calculations have led to corrections of previous assignments and a better correlation among the vibrational spectra of related compounds like P₄O₆S and P₄O₆Se. acs.orgacs.org

A notable feature in the vibrational spectrum of P₄O₇ is the P=O stretching vibration, which is theoretically predicted and experimentally observed around 1400 cm⁻¹. cumhuriyet.edu.tr Computational studies at the PBE1PBE/6-311+G(2d) level have provided a detailed list of calculated IR frequencies and their corresponding symmetry labels. cumhuriyet.edu.tr

P=O Stretching: The most characteristic vibration of the terminal phosphoryl group.

Cage P-O-P Asymmetric and Symmetric Stretching: Vibrations involving the bridging oxygen atoms within the cage structure.

Cage Deformations: Bending and rocking motions of the P₄O₆ cage.

Table 1: Calculated Infrared Vibrational Frequencies and Symmetries for P₄O₇

| Peak | Modes | Frequency (cm⁻¹) | Symmetry |

| 1 | P-O-P bend | 239 | E |

| 2 | P-O-P bend | 291 | A₁ |

| 3 | P-O-P bend | 303 | E |

| 4 | P-O-P bend | 370 | A₁ |

| 5 | P-O-P bend | 390 | E |

| 6 | P-O-P bend | 413 | E |

| 7 | P-O-P rock | 468 | E |

| 8 | P-O-P rock | 511 | A₁ |

| 9 | P-O-P str | 639 | E |

| 10 | P-O-P str | 668 | A₁ |

| 11 | P-O-P str | 711 | E |

| 12 | P-O-P str | 823 | E |

| 13 | P-O-P str | 871 | A₁ |

| 14 | P-O-P str | 1004 | A₁ |

| 15 | P-O-P str | 1018 | E |

| 16 | P=O str | 1416 | A₁ |

Source: Computational study at the PBE1PBE/6-311+G(2d) level. cumhuriyet.edu.tr

Information regarding isotopic labeling studies for the specific purpose of vibrational band assignment in P₄O₇ is not prominent in the surveyed literature. However, isotopic substitution is a powerful general technique in vibrational spectroscopy for confirming band assignments. libretexts.orgcdnsciencepub.comnih.gov For instance, by substituting ¹⁶O with ¹⁸O, one would expect a downward shift in the frequency of vibrations involving oxygen, such as the P=O and P-O-P stretching modes, confirming their assignment.

Temperature and Pressure Dependent Vibrational Studies

Specific experimental studies on the temperature and pressure dependence of the vibrational spectra of P₄O₇ are not detailed in the available literature. In general, increasing temperature can lead to broadening of spectral bands and a shift to lower wavenumbers due to increased anharmonicity. cumhuriyet.edu.trslideshare.net Conversely, increasing pressure typically results in a shift of vibrational bands to higher wavenumbers due to the compression of chemical bonds. nih.gov Such studies, if performed on P₄O₇, could provide valuable insights into the intermolecular forces and the stability of its cage structure under varying conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tetraphosphorus Heptaoxide

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for the characterization of phosphorus-containing compounds like P₄O₇. huji.ac.illibretexts.org

Phosphorus-31 NMR Chemical Shift and Coupling Constant Elucidation

The ³¹P NMR spectrum of P₄O₇ is characteristic of its C₃ᵥ symmetry. The molecule contains two distinct types of phosphorus atoms: one pentavalent phosphorus atom (P(V)) bonded to a terminal oxygen and three trivalent-like phosphorus atoms (P(III)) forming the rest of the cage. This results in a distinctive set of signals in the ³¹P NMR spectrum.

While specific, high-resolution solution-state NMR data with precise chemical shifts and coupling constants are not explicitly detailed in the reviewed literature, solid-state ³¹P NMR studies have been conducted. These studies have investigated the rotational dynamics of P₄O₇ in the solid state over a temperature range of 295-388 K. nist.gov The analysis of the spectra was based on a three-site jump model, yielding an activation energy of 67(1) kJ/mol for the dynamic process. nist.gov

For a complete characterization in solution, one would expect the ³¹P NMR spectrum to show two main resonances:

A quartet corresponding to the unique P(V) atom, split by the three equivalent P(III) atoms.

A doublet corresponding to the three equivalent P(III) atoms, split by the single P(V) atom.

The precise chemical shift (δ) values, reported in parts per million (ppm) relative to a standard like 85% H₃PO₄, and the P-P coupling constants (J), in Hertz (Hz), are crucial for confirming the structure and understanding the electronic environment of the phosphorus nuclei. libretexts.orgresearchgate.nettandfonline.com

Multi-Nuclear NMR Investigations (e.g., Oxygen-17, if applicable)

The investigation of P₄O₇ using other NMR-active nuclei, such as ¹⁷O, is challenging. ¹⁷O has a very low natural abundance (0.037%) and is a quadrupolar nucleus (spin I = 5/2), which leads to broad NMR signals. researchgate.net These factors make ¹⁷O NMR studies on complex molecules like P₄O₇ technically demanding and often require isotopic enrichment, which can be expensive. researchgate.net Consequently, there is no readily available literature on the ¹⁷O NMR spectroscopy of this compound. If such data were obtainable, it would provide direct insight into the local environment of the seven oxygen atoms in the molecule.

Mass Spectrometry and Gas-Phase Ion Energetics

Mass spectrometry (MS) has been used to confirm the molecular weight of this compound and to study its gas-phase ion energetics. libretexts.org The molecular weight of P₄O₇ is 235.8908 g/mol . libretexts.org

Electron impact (EI) mass spectrometry studies have provided data on the ionization energy of P₄O₇. The ionization energy is the minimum energy required to remove an electron from the gaseous molecule.

Table 2: Ionization Energy of this compound

| Ionization Energy (eV) | Method | Reference |

| 11.4 ± 0.5 | Electron Impact (EI) | Smoes and Drowart, 1973 |

| 12.1 ± 0.5 | Electron Impact (EI) | Muenow, Uy, et al., 1970 |

Source: NIST Chemistry WebBook libretexts.org

The fragmentation pattern in the mass spectrum provides valuable structural information. For P₄O₇, under electron impact, the molecular ion (P₄O₇⁺˙) is formed. This energetically unstable ion can then fragment into smaller, more stable ions. While a detailed experimental fragmentation pattern for P₄O₇ is not explicitly provided in the searched literature, general fragmentation pathways for phosphorus oxides can be inferred. wikipedia.orglibretexts.org Common fragmentation mechanisms for organophosphorus compounds include the cleavage of P-O and P-C bonds, as well as rearrangements. libretexts.org For a cage compound like P₄O₇, fragmentation would likely involve the sequential loss of oxygen atoms or small phosphorus-oxygen units. A plausible fragmentation pathway could involve the loss of the terminal oxygen atom to form a P₄O₆⁺˙ ion, which could then undergo further fragmentation characteristic of the tetraphosphorus hexaoxide cage.

Ionization Energy Determinations

The ionization energy, a critical parameter in understanding a molecule's electronic structure, has been determined for this compound (P₄O₇) through gas-phase studies. Early investigations utilizing electron ionization (EI) mass spectrometry provided initial values for the ionization energy. For instance, a 1970 study reported a value of 12.1 ± 0.5 eV, while a subsequent study in 1973 determined it to be 11.4 ± 0.5 eV. nist.gov These measurements represent the energy required to remove an electron from the molecule, forming a cation. The differences in reported values can be attributed to the experimental conditions and the inherent challenges in precisely determining the onset of ionization with this technique.

| Value (eV) | Method | Year of Study |

|---|---|---|

| 12.1 ± 0.5 | Electron Ionization (EI) | 1970 |

| 11.4 ± 0.5 | Electron Ionization (EI) | 1973 |

Fragmentation Pathway Analysis

Mass spectrometry reveals that the dissociation of energetically unstable molecular ions of this compound results in characteristic fragmentation patterns that are useful for structural analysis. wikipedia.org When P₄O₇ is ionized, typically through electron impact, the resulting molecular ion (P₄O₇⁺) is often unstable and breaks down into smaller, charged fragments and neutral pieces. msu.edu

The fragmentation process can be complex, involving the cleavage of P-O bonds. While specific, detailed fragmentation pathways for P₄O₇ are not extensively documented in the provided search results, general principles of mass spectrometry of organophosphorus compounds can be applied. mdpi.com The fragmentation is influenced by the localization of the charge on a heteroatom (in this case, oxygen or phosphorus), which favors certain cleavage reactions. msu.edu For phosphorus oxides, fragmentation often involves the sequential loss of oxygen or phosphorus-containing neutral fragments. The analysis of the mass-to-charge ratio of the resulting fragment ions provides valuable information about the molecule's composition and bonding arrangement. wikipedia.org The ionization voltage can significantly affect the fragmentation pattern; higher energies often lead to more extensive fragmentation, making it difficult to observe the parent molecular ion. mdpi.com

Electronic Spectroscopy and Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique that provides direct insight into the electronic structure of molecules by measuring the energies of electrons ejected upon irradiation. khanacademy.org In PES, a sample is exposed to high-energy radiation, causing the ejection of electrons. khanacademy.org The kinetic energy of these photoelectrons is measured, and from this, the binding energies of the electrons within the molecule can be determined. libretexts.org

For the broader class of phosphorus oxides, photoelectron spectra have been used to understand their electronic structure. For example, a 1980 study on group 5 oxides, which included phosphorus oxides, utilized photoelectron spectra in conjunction with molecular orbital calculations. nist.gov The resulting spectrum for a molecule like P₄O₇ would consist of a series of bands, with each band corresponding to the ionization from a different molecular orbital. The peak with the lowest binding energy corresponds to the ionization of an electron from the highest occupied molecular orbital (HOMO). khanacademy.org The vibrational fine structure that can sometimes be resolved within these bands provides additional information about the bonding character of the molecular orbitals. libretexts.org

Reactivity Mechanisms and Reaction Pathway Exploration

Oxidative and Reductive Transformation Pathways

The mixed-valence nature of P₄O₇ dictates its behavior in redox reactions. The three P(III) centers are susceptible to oxidation, while the P(V) center is stable.

Oxidative Pathways: The trivalent phosphorus atoms in P₄O₇ readily undergo oxidation. This can be seen in its reactions with various oxidizing agents. For instance, further oxidation of P₄O₇ can lead to the formation of higher phosphorus oxides, such as tetraphosphorus (B14172348) octaoxide (P₄O₈), where a second phosphorus atom is oxidized. acs.orgsemanticscholar.org This stepwise oxidation highlights the ability of the P₄O₇ cage to accommodate additional exocyclic oxygen atoms without compromising the core structure. acs.org The general progression of oxidation in phosphorus oxides follows the series P₄O₆ → P₄O₇ → P₄O₈ → P₄O₉ → P₄O₁₀. psgcas.ac.in

The reaction of P₄O₇ with potent chalcogen sources like tetraphosphorus decasulfide (P₄S₁₀) or tetraphosphorus decaselenide (P₄Se₁₀) also serves as an oxidative transformation, leading to the formation of oxysulfide and oxyselenide (B8403211) derivatives, respectively. acs.orgresearchgate.net In these reactions, sulfur or selenium atoms are added exocyclically to the P(III) vertices of the P₄O₇ cage. acs.org

Reductive Pathways: While direct reduction of the P(V) center in P₄O₇ is not prominently documented, the trivalent phosphorus atoms allow the molecule to act as a reducing agent or a Lewis base in reactions with certain metal complexes. acs.orgresearchgate.net The lone pairs on the P(III) atoms can be donated to electron-deficient species, leading to the oxidation of the phosphorus centers and the reduction of the reaction partner. This behavior is characteristic of its role as a ligand in coordination chemistry. acs.org

Redistribution Reactions and Structural Rearrangements

Redistribution or disproportionation reactions are common in phosphorus oxide chemistry, driven by the tendency to achieve more stable thermodynamic states. researchgate.netscribd.com These reactions involve the exchange of atoms or groups between molecules, leading to a variety of products.

P₄O₇ itself can be synthesized via the thermal decomposition and rearrangement of P₄O₆. researchgate.net In turn, derivatives of P₄O₇ can undergo further redistribution. A notable example is the reaction of tetraphosphorus heptaoxide sulfide (B99878) (P₄O₇S), which can rearrange to produce tetraphosphorus hexaoxide disulfide (P₄O₆S₂) and tetraphosphorus octaoxide (P₄O₈). acs.org This transformation involves the effective transfer of an exocyclic oxygen atom from one cage to another, illustrating the dynamic nature of these adamantane-type structures.

Similarly, heating mixtures of different phosphorus oxides or their chalcogenide derivatives can lead to complex equilibria involving multiple redistributed species. For example, reacting P₄O₁₀ with P₄S₁₀ results in a mixture of oxysulfides through the exchange of bridging oxygen and sulfur atoms, a process that provides insight into the potential redistribution behavior of P₄O₇ under similar conditions. acs.org

Reactions with Main Group and Transition Metal Reagents

The presence of three P(III) atoms with available lone pairs makes P₄O₇ an effective Lewis base and ligand for both main group and transition metal species. acs.org

Main Group Reagents: P₄O₇ has been shown to react with main group Lewis acids. A key example is its reaction with boron trifluoride (BF₃), where the trivalent phosphorus atoms act as donor sites. acs.org This reactivity is analogous to that of P₄O₆, which also forms adducts with Lewis acids. The strength of the interaction depends on the steric and electronic properties of the main group reagent.

Transition Metal Reagents: As a ligand, P₄O₇ exhibits tetradentate, non-chelating properties, similar to P₄O₆. acs.org It can coordinate to transition metals through its P(III) vertices. Studies have shown that P₄O₇ reacts with metal carbonyls, forming derivatives where the phosphorus cage acts as a ligand. acs.org This ligating ability indicates that P₄O₇ can form complexes of the type P₄O₇(M)n, where M is a metal complex fragment and n can range from 1 to 3. The related P₄O₆ molecule is known to form stable complexes with fragments like Ni(CO)₃, BH₃, and Fe(CO)₄, suggesting a rich coordination chemistry for P₄O₇ as well. acs.orgresearchgate.net

Formation of Derivatives through Chalcogenation (e.g., with Sulfur and Selenium)

One of the most well-documented areas of P₄O₇ reactivity is its chalcogenation to form oxysulfide and oxyselenide derivatives. These reactions involve the oxidation of the P(III) sites by elemental chalcogens or other chalcogen-rich reagents. acs.orgsemanticscholar.org

The general reaction involves the addition of chalcogen atoms to the exterior of the P₄O₇ cage, resulting in compounds such as P₄O₇S, P₄O⠇S₂, P₄O₇S₃, and P₄O₇Se. acs.orgsemanticscholar.org These reactions maintain the integrity of the fundamental adamantane (B196018) P₄O₆ framework. acs.org

| Reactant | Product(s) | Reference |

|---|---|---|

| P₄S₁₀ | P₄O₇S, P₄O₇S₂, P₄O₇S₃ | acs.orgsemanticscholar.org |

| P₄Se₁₀ | P₄O₇Se | acs.orgsemanticscholar.org |

The formation of P₄O₇S and P₄O₇Se from the reaction of P₄O₇ with P₄S₁₀ and P₄Se₁₀, respectively, proceeds via an oxidative addition mechanism. The chalcogen source transfers a sulfur or selenium atom to one of the trivalent phosphorus atoms of the P₄O₇ cage. acs.org

The reaction with P₄S₁₀ initially yields P₄O₇S as the primary product. acs.org Continued reaction or harsher conditions can lead to the formation of more highly sulfidated species like P₄O₇S₂ and P₄O₇S₃, along with other redistribution products such as P₄O₈S and P₄O₈S₂. acs.orgsemanticscholar.org The mechanism involves the degradation of the P₄S₁₀ cage, which appears to exchange its bridging sulfur atoms for oxygen atoms from the phosphorus oxide reactants. acs.org This indicates a complex reaction pathway involving both direct oxidation and structural redistribution.

Studies indicate a difference in the reactivity and product distribution when P₄O₇ is treated with different chalcogen sources, primarily P₄S₁₀ versus P₄Se₁₀.

Reaction with P₄S₁₀: This reaction has been more extensively studied and appears to yield a wider range of oxysulfide products, including mono-, di-, and tri-sulfidated versions of the P₄O₇ cage. acs.org This suggests a stepwise oxidation process is readily achievable.

Reaction with P₄Se₁₀: The reaction with P₄Se₁₀ has been documented to produce P₄O₇Se. acs.orgsemanticscholar.org The formation of polyselenated derivatives of P₄O₇ is less clearly reported, though other products like P₄O₈ and P₄O₆Se₂ have been observed in the reaction mixture, indicating that redistribution reactions are also a significant pathway. acs.org

In general, selenium is often more reactive as both a nucleophile and an electrophile compared to sulfur in exchange reactions, which could influence the kinetics and pathways of chalcogen transfer. nih.govresearchgate.net However, the specific product profile depends heavily on reaction conditions such as temperature, stoichiometry, and reaction time.

| Chalcogen Source | Observed Products | Notes | Reference |

|---|---|---|---|

| P₄S₁₀ | P₄O₇S, P₄O₇S₂, P₄O₇S₃, P₄O₈S, P₄O₈S₂ | Stepwise oxidation appears feasible, leading to multiple sulfidated derivatives. | acs.orgsemanticscholar.org |

| P₄Se₁₀ | P₄O₇Se, P₄O₈, P₄O₆Se₂ | Reaction also leads to redistribution products. Polyselenation of a single P₄O₇ cage is less documented. | acs.org |

Coordination Chemistry and Adduct Formation

Ligand Properties and Coordination Modes of the P₄O₇ Cage

The tetraphosphorus (B14172348) heptaoxide molecule possesses a cage-like structure derived from the adamantane-like framework of P₄O₆, with an additional oxygen atom inserted into one of the P-P bonds, effectively creating a P-O-P linkage. This structure contains two distinct types of phosphorus atoms: three phosphorus(III) atoms and one phosphorus(V) atom. This mixed-valence nature is central to its properties as a ligand.

The primary coordination sites on the P₄O₇ cage are the lone pairs of electrons on the three equivalent phosphorus(III) atoms. These P(III) centers act as Lewis bases, capable of donating electron density to a suitable Lewis acidic metal center. This behavior is analogous to that of other well-known phosphine (B1218219) ligands. The P(V) atom, being more electron-deficient, is not expected to participate in coordination as a donor.

Based on the available literature, the coordination of P₄O₇ to metal centers has been observed to occur exclusively through the P(III) atoms. Depending on the stoichiometry of the reaction and the nature of the metal precursor, different coordination modes are possible:

Monodentate Coordination: A single P(III) atom on the P₄O₇ cage binds to a metal center.

Bidentate Coordination: Two of the three P(III) atoms on the cage coordinate to one or more metal centers.

Tridentate Coordination: All three P(III) atoms coordinate to one or more metal centers.

The reaction of P₄O₇ with group 6B metal carbonyls, for instance, has demonstrated the formation of both mono- and di-substituted complexes, indicating that at least two of the P(III) sites are accessible for coordination. acs.org

Synthesis and Characterization of Metal-Tetraphosphorus Heptaoxide Complexes

The synthesis of metal-P₄O₇ complexes has been explored to a limited extent, with the most well-documented examples involving the reaction of P₄O₇ with metal carbonyls.

A key study in this area involves the reaction of P₄O₇ with M(CO)₅(THF) (where M = Cr, Mo, W), generated in situ from the corresponding hexacarbonyls M(CO)₆. This reaction yields complexes with the general formulas M(CO)₅(P₄O₇) and [M(CO)₅]₂(P₄O₇). acs.org The formation of these products is largely dependent on the stoichiometric ratio of the reactants. The monosubstituted complex, M(CO)₅(P₄O₇), is formed when a 1:1 ratio is used, while the disubstituted complex, [M(CO)₅]₂(P₄O₇), becomes more prominent with an excess of the metal carbonyl. The synthesis of complexes with three metal carbonyl units has also been reported. acs.org

The general synthetic approach involves dissolving the metal hexacarbonyl in tetrahydrofuran (B95107) (THF) and irradiating the solution with ultraviolet light to displace one carbonyl ligand and form the reactive M(CO)₅(THF) intermediate. Subsequently, a solution of P₄O₇ is added, leading to the formation of the desired P₄O₇-metal complex. The yields for these reactions with group 6B metal carbonyls have been reported as generally low. acs.org

Beyond metal carbonyls, P₄O₇ has been shown to form a two-to-one adduct with boron trifluoride (BF₃), (BF₃)₂(P₄O₇), at low temperatures (-78 °C). acs.org This indicates its ability to react with other Lewis acids. However, attempts to form complexes with other boron halides like BCl₃ and BBr₃ did not result in complexation. acs.org

Spectroscopic Signatures of Coordination and Electronic Perturbations

The primary tool for the characterization of metal-P₄O₇ complexes and for understanding the electronic perturbations upon coordination has been ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. The ³¹P NMR spectrum of the free P₄O₇ ligand is characterized by two distinct signals: a doublet corresponding to the three equivalent P(III) atoms and a quartet corresponding to the single P(V) atom. acs.org

Upon coordination to a metal center, such as in M(CO)₅(P₄O₇), the ³¹P NMR spectrum undergoes significant changes. The signal for the coordinated P(III) atom experiences a substantial downfield shift, which is indicative of the phosphorus atom acting as a donor and the deshielding effect of the metal carbonyl moiety. The signals for the uncoordinated P(III) atoms and the P(V) atom are also affected, but to a lesser extent. The P-P coupling constants also change upon coordination.

The table below summarizes the ³¹P NMR data for free P₄O₇ and its complexes with chromium and tungsten carbonyls.

| Compound | Coordinated P(III) Chemical Shift (δ, ppm) | Uncoordinated P(III) Chemical Shift (δ, ppm) | P(V) Chemical Shift (δ, ppm) | ¹J(P(V)-P(III)) (Hz) | ²J(P(III)-P(III)) (Hz) |

| P₄O₇ | - | -19.9 | 173.0 | 114 | 33 |

| Cr(CO)₅(P₄O₇) | -98.7 | -18.9 | 168.0 | 108 (uncoord.), 128 (coord.) | 35 |

| [Cr(CO)₅]₂(P₄O₇) | -98.2 | -17.5 | 162.7 | 104 (uncoord.), 128 (coord.) | 38 |

| W(CO)₅(P₄O₇) | -110.1 | -19.3 | 169.2 | 107 (uncoord.), 126 (coord.) | 34 |

| [W(CO)₅]₂(P₄O₇) | -110.0 | -18.2 | 164.5 | 102 (uncoord.), 126 (coord.) | 36 |

| Data sourced from Walker and Mills, Inorganic Chemistry, 1977. acs.org |

The downfield shift of the coordinated phosphorus atom is a clear spectroscopic signature of adduct formation. This perturbation of the electronic environment of the P₄O₇ cage is a direct consequence of the donation of the phosphorus lone pair to the metal center.

Catalytic Applications of P₄O₇ Coordination Complexes

The field of catalysis often utilizes transition metal complexes with phosphorus-based ligands. ontosight.aiwikipedia.org The electronic and steric properties of these ligands can be tuned to influence the activity and selectivity of the metal catalyst in various chemical transformations. catalysis.blog Polyphosphorus cage compounds, in general, have been considered as having potential as ligands for transition metal complexes in homogeneous catalysis. vulcanchem.comresearchgate.net

However, a review of the scientific literature reveals a lack of studies focused on the catalytic applications of metal complexes containing tetraphosphorus heptaoxide as a ligand. While the synthesis and spectroscopic characterization of some P₄O₇ complexes have been reported, their potential to act as catalysts in reactions such as hydrogenation, hydroformylation, or cross-coupling has not been explored.

Theoretically, the P₄O₇ ligand could offer unique steric and electronic properties to a metal center. The bulky cage structure could influence substrate selectivity, and the electronic properties of the phosphorus donor atoms could be modulated by the number of metal centers coordinated to the cage. Despite this potential, the catalytic activity of P₄O₇ coordination complexes remains an uninvestigated area of research.

Computational Chemistry and Theoretical Modeling Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

The electronic structure and geometry of tetraphosphorus (B14172348) heptaoxide have been investigated using various quantum chemical methods. Ab initio techniques, which are derived directly from theoretical principles without the inclusion of experimental data, and Density Functional Theory (DFT), which models electron correlation through functionals of the electron density, have both been applied.

One theoretical study employed the ab initio Hartree-Fock (HF) method, a foundational approach that solves the Schrödinger equation by approximating the electron-electron interaction. acs.org In this study, a double-zeta quality basis set augmented with polarization functions was used to describe the atomic orbitals. acs.org Such basis sets provide flexibility for the electron distribution and allow for anisotropy in the charge distribution around an atom.

More advanced studies have utilized DFT to incorporate the effects of electron correlation, which is crucial for accurate property prediction. The PBE1PBE functional (also known as PBE0), a hybrid functional that mixes a percentage of exact Hartree-Fock exchange with the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation, has been used in conjunction with the 6-311+G(2d) basis set. cumhuriyet.edu.tr This combination is known to provide a good balance between computational cost and accuracy for vibrational and electronic properties of phosphorus oxides. researchgate.net DFT calculations predict a P₄O₇ structure with three equivalent phosphorus(III) centers and one unique phosphorus(V) site bearing the terminal oxygen atom.

| Methodology | Functional | Basis Set | Reference |

|---|---|---|---|

| Ab Initio | Hartree-Fock (HF) | Double-ζ plus polarization | acs.org |

| Density Functional Theory (DFT) | PBE1PBE (PBE0) | 6-311+G(2d) | cumhuriyet.edu.tr |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. numberanalytics.com

While specific HOMO and LUMO energy values for P₄O₇ are not extensively documented in the cited literature, related properties such as proton affinity have been calculated to assess the acidity and reactivity of the P₄Oₓ cage series. cumhuriyet.edu.tr Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule and is inversely related to its Brønsted acidity. A lower proton affinity indicates stronger acidity, which can be correlated with the electronic properties of the frontier orbitals. Computational studies at the PBE1PBE/6-311+G(2d) level have determined the PA values for the phosphorus oxide series, showing a clear trend in reactivity. cumhuriyet.edu.tr

| Compound | Proton Affinity (kJ/mol) | Reference |

|---|---|---|

| P₄O₆ | 6.97 | cumhuriyet.edu.tr |

| P₄O₇ | 6.75 | cumhuriyet.edu.tr |

| P₄O₈ | 6.54 | cumhuriyet.edu.tr |

| P₄O₉ | 6.32 | cumhuriyet.edu.tr |

| P₄O₁₀ | 5.86 | cumhuriyet.edu.tr |

The data shows that as the number of terminal oxygen atoms increases, the proton affinity decreases, and thus the acidity increases. cumhuriyet.edu.tr P₄O₇ is found to be more acidic than P₄O₆ but less acidic than the more highly oxidized species like P₄O₁₀. cumhuriyet.edu.tr This trend reflects changes in the electronic structure and the energy of the frontier orbitals across the series.

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. This can be analyzed through population analysis methods and visualized using electrostatic potential (MEP) maps. uni-muenchen.de An MEP map illustrates the electrostatic potential on the surface of a molecule, with different colors indicating regions of negative (electron-rich) and positive (electron-poor) potential, which are susceptible to electrophilic and nucleophilic attack, respectively. libretexts.org

For tetraphosphorus heptaoxide, Mulliken population analysis has been performed at the PBE1PBE/6-311+G(2d) level to calculate the partial atomic charges. cumhuriyet.edu.tr This analysis partitions the total electron density among the atoms in the molecule, providing insight into the charge distribution. wikipedia.org The results reveal a significant positive charge on the phosphorus atoms and negative charges on the more electronegative oxygen atoms, as expected. The phosphorus atom bonded to the terminal oxygen, P(V), exhibits a different charge compared to the three P(III) atoms.

| Atom Type | Atom Label in Study cumhuriyet.edu.tr | Mulliken Charge (a.u.) | Reference |

|---|---|---|---|

| Phosphorus (V) | P1 | 1.51 | cumhuriyet.edu.tr |

| Phosphorus (III) | P2, P3, P4 | 1.15 | cumhuriyet.edu.tr |

| Terminal Oxygen | O1 | -0.71 | cumhuriyet.edu.tr |

| Bridging Oxygen (near P(V)) | O2, O3, O4 | -0.81 | cumhuriyet.edu.tr |

| Bridging Oxygen (between P(III)) | O5, O6, O7 | -0.82 | cumhuriyet.edu.tr |

The MEP map generated from these charges would show the most negative potential localized around the oxygen atoms, particularly the terminal oxygen, making them sites for electrophilic attack or coordination to cations. Conversely, the phosphorus atoms are electron-deficient and represent the electrophilic centers of the molecule.

Theoretical Vibrational Analysis and Spectral Simulations

Vibrational spectroscopy is a powerful technique for identifying and characterizing molecules. Theoretical calculations can simulate infrared (IR) and Raman spectra, aiding in the assignment of experimental bands to specific molecular vibrations. scribd.com

The vibrational spectrum of P₄O₇ has been studied theoretically using the Hartree-Fock method. acs.org These calculations provide the frequencies of the normal modes of vibration and their corresponding IR and Raman intensities. Due to the known tendency of the Hartree-Fock method to overestimate vibrational frequencies, a uniform scaling factor of 0.92 was applied to the calculated frequencies to improve agreement with experimental data. acs.org This theoretical work also led to corrections of previous assignments in the experimental P₄O₇ spectrum. acs.org

More recent DFT calculations at the PBE1PBE/6-311+G(2d) level have also been used to simulate the IR spectrum of P₄O₇. cumhuriyet.edu.tr A characteristic and intense peak around 1400 cm⁻¹ is calculated for P₄O₇, which is attributed to the P=O stretching vibration of the terminal oxygen. cumhuriyet.edu.tr This feature is absent in the spectrum of P₄O₆, which lacks a terminal oxygen.

| Computational Method | Vibrational Mode | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| HF / Double-ζ + polarization (scaled) | Various normal modes | Frequencies calculated and assigned | acs.org |

| DFT (PBE1PBE/6-311+G(2d)) | P=O stretch | ~1400 | cumhuriyet.edu.tr |

The theoretical analysis of P₄O₇ in comparison with the related molecules P₄O₆S and P₄O₆Se shows that while the mass of the exocyclic atom has a significant effect, changes in bond strength also play a crucial role in determining the positions of the vibrational bands. acs.org

Molecular Dynamics Simulations of Reactive Intermediates

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. gaussian.com This technique can be used to study the conformational changes, diffusion, and interactions of molecules, including reactive intermediates that may be transient and difficult to observe experimentally.

While specific MD simulations focused solely on this compound and its reactive intermediates are not prominent in the literature, the methodology has been extensively applied to other phosphorus oxides, such as phosphorene oxides and phosphate (B84403) glasses. rsc.orgarxiv.orgresearchgate.net These studies demonstrate the utility of MD in understanding complex chemical processes.

For P₄O₇, MD simulations could be employed to investigate several key areas:

Structural Stability: Simulations could explore the stability of the P₄O₇ cage structure at different temperatures and in various solvent environments.

Reaction Mechanisms: The interaction of P₄O₇ with other molecules, such as water during hydrolysis, could be simulated. This would allow for the tracking of atomic positions over the course of the reaction, helping to elucidate the mechanism and identify transient intermediate species.

Interaction with Surfaces: MD simulations are well-suited to study how P₄O₇ interacts with and adsorbs onto material surfaces, which is relevant for applications in catalysis or as a precursor for material synthesis.

These simulations typically rely on a force field, which is a set of parameters and equations describing the potential energy of the system. For more accurate simulations of bond-breaking and bond-forming events, ab initio MD (AIMD) or Born-Oppenheimer MD (BOMD) can be used, where forces are calculated "on the fly" using quantum mechanical methods. diva-portal.org

Prediction of Novel Electronic and Optical Properties

Computational methods are increasingly used to predict and design materials with novel electronic and optical properties. mit.eduliverpool.ac.uk For cage-like molecules, there is significant interest in their potential for nonlinear optical (NLO) applications, which are crucial for technologies like optical switching and frequency conversion. frontiersin.org

Adamantane-type compounds, a class to which P₄O₇ belongs, have been shown to exhibit strong NLO properties, including second-harmonic generation (SHG). researchgate.net This suggests that P₄O₇ could also possess interesting NLO characteristics. The NLO response of a molecule is governed by its hyperpolarizability, a property that can be calculated using quantum chemical methods like DFT. nih.gov The introduction of the single, exocyclic P=O bond in P₄O₇ breaks the centrosymmetric Td symmetry of the parent P₄O₆ cage, a necessary condition for observing second-order NLO effects like SHG.

Theoretical predictions of NLO properties for P₄O₇ would typically involve:

Optimization of the molecular geometry using a suitable level of theory (e.g., DFT).

Calculation of the static and frequency-dependent polarizabilities and hyperpolarizabilities.

Analysis of the relationship between the electronic structure (such as charge-transfer transitions) and the magnitude of the NLO response.

While specific NLO calculations for P₄O₇ are not yet widely reported, the structural similarities to other NLO-active adamantane (B196018) clusters provide a strong rationale for its investigation as a potential NLO material. researchgate.net

Historical Context and Significant Research Contributions

Early Structural Determinations and Synthetic Efforts

The synthesis of tetraphosphorus (B14172348) heptaoxide has historically been achieved through the controlled oxidation of white phosphorus (P₄). It is recognized as an intermediate compound that can be formed under specific reaction conditions, alongside other oxides like P₄O₈ and P₄O₉. cumhuriyet.edu.tr One preparative method involves the thermal decomposition of tetraphosphorus hexaoxide (P₄O₆) to yield P₄O₇. tandfonline.com These early synthetic efforts underscored the challenge of isolating pure P₄O₇ from a complex mixture of phosphorus oxides.

The definitive structural elucidation of P₄O₇ was a significant milestone. A pivotal study by Jost and Schneider in 1981 provided a detailed crystal structure through X-ray diffraction analysis. nih.gov This work revealed that the molecule retains the fundamental cage-like structure of P₄O₆, with the addition of a terminal, exocyclic oxygen atom attached to one of the phosphorus atoms. tandfonline.comnih.gov This structural feature confirms P₄O₇ as a mixed-valence compound, containing both P(III) and P(V) centers. The crystal structure was determined to be monoclinic, belonging to the P2₁/n space group. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 9.808 Å |

| b | 9.966 Å |

| c | 6.852 Å |

| α | 90° |

| β | 96.81° |

| γ | 90° |

Data sourced from Jost, K.H. & Schneider, M. (1981) via PubChem. nih.gov

Milestones in Spectroscopic Characterization and Theoretical Understanding

Early spectroscopic work in the 1970s provided the first insights into the energetic properties of gaseous P₄O₇. Mass spectrometric studies using electron ionization (EI) were crucial in determining the ionization energy of the molecule. These foundational measurements established key thermodynamic data for the compound. nist.gov

| Ionization Energy (eV) | Method | Reference |

|---|---|---|

| 11.4 ± 0.5 | Electron Ionization (EI) | Smoes and Drowart, 1973 |

| 12.1 ± 0.5 | Electron Ionization (EI) | Muenow, Uy, et al., 1970 |

Data compiled from the NIST Chemistry WebBook. nist.gov

Subsequent research has employed a combination of experimental and computational methods to deepen the understanding of P₄O₇. Theoretical studies have been instrumental in characterizing its vibrational spectra. researchgate.net Computational analyses have confirmed that the P₄O₇ molecule possesses C₃v symmetry. cumhuriyet.edu.tr This symmetry has specific implications for its infrared (IR) spectrum, where A₁ and E modes are IR active, leading to an expectation of sixteen peaks in the IR spectrum. cumhuriyet.edu.tr

More advanced computational techniques, such as the Atoms in Molecules (AIM) and Electron Localization Function (ELF) theories, have been used to perform topological analyses of the electron density. researchgate.net These studies provide a sophisticated model of the chemical bonding within the molecule, allowing for the classification of the different P-O bonds based on the coordination numbers of the phosphorus and oxygen atoms. researchgate.net Such theoretical work has also been used to correct previous assignments of bands in the vibrational spectrum of P₄O₇ and to explore the rotational dynamics of the molecule in the solid state through ³¹P NMR studies. researchgate.netnih.gov

Evolution of Analytical Techniques Applied to Phosphorus Oxides

The study of this compound and related phosphorus oxides has been advanced by the continuous evolution of analytical chemistry. The progression of techniques reveals a shift from foundational methods to highly sophisticated computational and spectroscopic analyses.

Initially, the characterization of these compounds relied heavily on classical techniques. X-ray crystallography was the definitive method for determining the solid-state structure of P₄O₇ in the early 1980s, providing precise atomic coordinates and lattice parameters. nih.gov Around the same period, gas-phase studies utilized mass spectrometry to probe fundamental properties like ionization energy. nist.gov

Over time, spectroscopic methods became more central to the characterization of these molecules. Infrared (IR) spectroscopy, for instance, was used to study P₄O₇ trapped in solid argon matrices, allowing for detailed analysis of its vibrational modes. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, has proven to be a powerful, non-invasive tool for investigating the different forms of phosphorus. nih.govwpmucdn.com It has been applied to study the dynamic behavior of P₄O₇ in the solid state. nih.gov

The most recent advancements have been dominated by the rise of computational chemistry. Quantum chemical calculations, including Density Functional Theory (DFT), are now routinely used to investigate molecular structure, vibrational spectra, and electronic properties. cumhuriyet.edu.trresearchgate.net These theoretical models can predict molecular geometries and spectroscopic features with high accuracy, complementing and sometimes correcting experimental findings. researchgate.netresearchgate.net This evolution from physical determination to in-silico analysis represents a significant leap in the ability to understand complex molecules like this compound.

| Technique | Application to P₄O₇ | Key Insights Provided |

|---|---|---|

| X-Ray Crystallography | Solid-State Structure Determination | Atomic coordinates, bond lengths/angles, crystal system nih.gov |

| Mass Spectrometry | Gas-Phase Energetics | Ionization energy nist.gov |

| Infrared (IR) Spectroscopy | Vibrational Analysis | Identification of vibrational modes and functional groups cumhuriyet.edu.tracs.org |

| Nuclear Magnetic Resonance (NMR) | Solid-State Dynamics | Rotational dynamics and molecular motion nih.gov |

| Computational Chemistry (DFT, etc.) | Theoretical Understanding | Molecular symmetry, bond analysis, predicted spectra cumhuriyet.edu.trresearchgate.net |

Future Directions and Advanced Research Frontiers

Exploration of Emerging Synthetic Methodologies

The traditional synthesis of tetraphosphorus (B14172348) heptaoxide involves the controlled oxidation of white phosphorus (P₄), a process that typically yields a mixture of phosphorus oxides, including P₄O₆, P₄O₈, P₄O₉, and P₄O₁₀. cumhuriyet.edu.trwikipedia.org The primary challenge and a key area for future research is the development of methodologies that afford P₄O₇ with high selectivity and yield.

Emerging strategies are moving beyond bulk oxidation towards more precise and controlled techniques. These include:

Flow Chemistry Systems: Utilizing microreactors with precise control over reactant mixing, temperature, and residence time could enable the selective formation of P₄O₇ by carefully managing the stoichiometry of P₄ and O₂ and rapidly quenching the reaction to prevent further oxidation.

Catalytic Oxidation: Research into selective oxidation catalysts could provide pathways to favor the formation of the P(V)=O bond at only one phosphorus atom of the P₄O₆ cage. This could involve heterogeneous catalysts that sterically hinder the oxidation of more than one phosphorus atom or homogeneous catalysts that selectively activate a single P(III) site.

Precursor-Based Synthesis: An alternative frontier is the development of rational, bottom-up syntheses from organophosphorus precursors. This could involve the designed assembly of molecular building blocks containing pre-formed P-O-P linkages, potentially leading to the cage structure under milder conditions than direct oxidation. researchgate.netacs.org This approach, while synthetically complex, offers the highest degree of control over the final structure.

Future synthetic efforts will likely focus on methods that can isolate the kinetic product (P₄O₇) from the complex reaction network of phosphorus oxidation, preventing its conversion to the thermodynamically stable P₄O₁₀.

| Synthetic Approach | Potential Advantages | Research Challenges |

| Flow Chemistry | Precise control over reaction parameters; Improved safety; Scalability. | Reactor design for handling solid P₄; Optimization of conditions. |

| Catalytic Oxidation | High selectivity; Lower reaction temperatures. | Catalyst discovery and design; Understanding reaction mechanisms. |

| Precursor-Based | Ultimate control over structure; Access to derivatives. | Multi-step synthesis design; Low overall yields; Precursor stability. |

Advanced In Situ Spectroscopic and Diffraction Studies

Understanding the formation mechanism of P₄O₇ is critical for developing selective synthetic routes. The oxidation of P₄ is a rapid, complex process involving numerous transient intermediates. researchgate.net Advanced in situ and operando analytical techniques are poised to provide unprecedented insight into this reaction cascade.

In Situ Spectroscopy: Techniques like Raman and Infrared (IR) spectroscopy can monitor the vibrational modes of molecules as they form and evolve in real-time. researchgate.netacs.org A computational study has already predicted the theoretical IR spectrum of P₄O₇, identifying its C₃v symmetry and expected vibrational modes, which provides a crucial reference for experimental detection. cumhuriyet.edu.tr Future experiments could employ operando spectroscopy, where spectroscopic characterization is coupled with simultaneous measurement of reaction parameters, to directly observe the conversion of P₄O₆ to P₄O₇ and subsequent oxides under true working conditions.

In Situ Diffraction: Time-resolved X-ray and electron diffraction techniques are powerful tools for capturing the structure of short-lived species. mdpi.comnih.gov Ultrafast electron diffraction (UED), for instance, has the capability to directly image the molecular structure of transient intermediates in the gas phase. researchgate.net Applying such techniques to the controlled oxidation of P₄ could allow for the direct observation of the structural changes as oxygen atoms are sequentially added to the P₄O₆ cage, validating the stepwise reaction mechanism and identifying any fleeting intermediates. researchgate.net

These advanced methods will be instrumental in creating a "molecular movie" of phosphorus oxidation, revealing the precise conditions under which P₄O₇ is formed and consumed. This knowledge is indispensable for rationally designing synthetic protocols that can trap this elusive intermediate.

| Technique | Information Gained | Application to P₄O₇ |

| In Situ Raman/IR | Real-time vibrational changes; Species identification. | Monitoring the sequential appearance and disappearance of P₄Oₓ species. |

| Operando Spectroscopy | Correlation of structure with reaction conditions. | Identifying the optimal temperature/pressure window for P₄O₇ formation. |

| Ultrafast Diffraction | Direct structural imaging of transient species. | Elucidating the precise molecular geometry of reaction intermediates. |

Integration of Artificial Intelligence and Machine Learning in Predictive Chemistry

The complexity of inorganic synthesis and the vast parameter space of reaction conditions present a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). mit.eduflogen.org For a compound like P₄O₇, where synthesis is a challenge of selectivity within a complex reaction network, predictive chemistry can accelerate discovery. github.ioacs.orgarxiv.org

Predictive Synthesis: ML models, trained on large databases of inorganic reactions, are becoming capable of predicting optimal synthesis conditions (e.g., temperature, pressure, precursors, solvents) for a target compound. github.ioacs.org For P₄O₇, an ML model could be trained on experimental and computational data from phosphorus oxidation studies to predict the precise conditions that maximize its yield while minimizing the formation of other oxides. This data-driven approach can guide experimental efforts, reducing the need for extensive trial-and-error experimentation. mit.edu

Spectral Deconvolution: In situ spectroscopic studies of phosphorus oxidation will generate large, complex datasets containing overlapping signals from multiple P₄Oₓ species. ML algorithms are adept at pattern recognition and can be trained to deconvolve these complex spectra, identifying the unique spectral signatures of each component and quantifying their relative concentrations over time. nsf.gov This would provide a clear, quantitative picture of the reaction kinetics.

Property Prediction: Beyond synthesis, computational chemistry and ML can be combined to predict the properties of P₄O₇ and its hypothetical derivatives. researchgate.netpnnl.gov By learning structure-property relationships from known phosphorus compounds, ML models can estimate the electronic, catalytic, and coordination properties of new molecules based on the P₄O₇ scaffold, guiding the design of new functional materials.

The integration of AI and ML represents a paradigm shift, moving from heuristic-driven research to a predictive and data-centric approach for mastering the chemistry of complex inorganic molecules like tetraphosphorus heptaoxide.

Design Principles for New Chemical Entities Based on the P₄O₇ Scaffold

The rigid, three-dimensional cage structure of P₄O₇, featuring distinct P(III) and P(V) sites, makes it an attractive scaffold for designing new molecules with tailored functionalities. rsc.orgresearchgate.netnih.gov Its potential applications span catalysis, materials science, and medicinal chemistry.

Ligand Design for Catalysis: The lone pair of electrons on the three P(III) atoms makes them potential coordination sites for transition metals. The adamantane-like cage imposes a rigid geometry, which can be exploited to create ligands with specific bite angles and steric profiles. researchgate.netresearchgate.netnih.gov Functionalizing the P(V)=O group could further tune the electronic properties of the P(III) donor sites. Such ligands could find applications in homogeneous catalysis, offering unique reactivity and selectivity due to the well-defined coordination environment enforced by the cage. nih.gov

Functional Materials: The P₄O₇ cage could serve as a nanoscopic building block for creating novel porous materials or polymers. By designing reactions that link multiple P₄O₇ units, it may be possible to construct materials with high surface areas and well-defined pore structures, suitable for applications in gas storage or heterogeneous catalysis. The mixed-valence nature of the scaffold could also impart interesting electronic or redox properties to these materials.

Bioisosteres in Medicinal Chemistry: Rigid scaffolds are highly sought after in drug discovery as they can reduce the entropic penalty of binding to a biological target. mdpi.comnih.gov While P₄O₇ itself is unlikely to be a drug candidate due to reactivity, its core structure could inspire the design of novel, stable analogues. The defined spatial arrangement of its oxygen atoms could mimic the presentation of phosphate (B84403) groups in biological molecules, potentially leading to enzyme inhibitors or modulators of protein-protein interactions.

The exploration of the P₄O₇ scaffold requires a creative interplay between computational design and synthetic chemistry to modify the cage, attach functional groups, and ultimately harness its unique three-dimensional architecture for specific applications.

Q & A

Basic: What are the recommended methods for synthesizing Tetraphosphorus heptaoxide (P₄O₇) in a laboratory setting?

P₄O₇ is typically synthesized via controlled oxidation of elemental phosphorus under oxygen-limited conditions. A common approach involves thermal decomposition of phosphorus oxyacids or reaction of phosphorus with limited oxygen at specific temperatures (e.g., 180–250°C). Precautions include inert gas purging to prevent over-oxidation to P₄O₁₀ and rigorous moisture exclusion due to its hygroscopic nature . Safety protocols for handling phosphorus oxides—such as using dry boxes, PPE, and fume hoods—should align with institutional SOPs .

Basic: How can spectroscopic and crystallographic techniques validate P₄O₇’s molecular structure?

- Infrared (IR) Spectroscopy : Identifies P–O–P and P=O vibrational modes (~750–1250 cm⁻¹) .

- X-ray Crystallography : Resolves the cage-like structure with three six-membered rings and one eight-membered ring, confirmed by SDF/MOL files .

- Raman Spectroscopy : Differentiates bridging vs. terminal oxygen bonds.

- NMR (³¹P) : Detects distinct phosphorus environments in the asymmetric unit .

Basic: What stoichiometric considerations are critical when designing reactions with P₄O₇?

The molecular formula (O₇P₄, MW = 235.89 g/mol) dictates molar ratios. For example:

- Acid-Base Reactions : 1 mol P₄O₇ reacts with 7 mol H₂O to form 4 mol H₃PO₄ (theoretical).

- Redox Titrations : Use Karl Fischer titration to quantify trace moisture, as hydration alters stoichiometry .

Advanced: How can computational models (e.g., QSPR, DFT) predict P₄O₇’s reactivity and stability?

- Quantum Chemistry : Density Functional Theory (DFT) calculates bond dissociation energies (e.g., P–O: ~335 kJ/mol) and electron density maps to predict nucleophilic attack sites .

- QSPR Models : Correlate structural descriptors (e.g., ring strain, polar surface area) with thermodynamic stability. Validation via experimental ΔHf values (e.g., comparative calorimetry) is essential .

Advanced: How should researchers resolve contradictions in reported thermodynamic data for P₄O₇?

Discrepancies in ΔHf or decomposition temperatures may arise from impurities (e.g., P₄O₆/P₄O₁₀). Mitigation strategies:

- Purity Assessment : Use TGA-MS to monitor mass loss and detect byproducts.

- Multi-Technique Validation : Cross-reference DSC data with computational Gibbs free energy values .

- Controlled Synthesis : Optimize reaction conditions to minimize side products .

Advanced: What role does P₄O₇’s ring structure play in its chemical behavior?

The asymmetric cage structure (4 P atoms, 7 O atoms) includes:

- Three Phosphite Groups (PO₃) : Act as Lewis acid sites for coordination chemistry.

- One Phosphate Group (PO₄) : Enhances hydrolytic instability compared to P₄O₆ .

- Ring Strain : The eight-membered ring’s torsional stress increases susceptibility to ring-opening reactions, such as nucleophilic substitution .

Basic: What safety protocols are essential for handling P₄O₇?

- Moisture Control : Store in desiccators with P₂O₅ to prevent hydration to H₃PO₄ .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Emergency Procedures : Neutralize spills with dry sand, not water, followed by 5% NaHCO₃ .

Comparative Table: Key Properties of Phosphorus Oxides

Advanced: What experimental approaches elucidate P₄O₇’s role in phosphate glass formation?

- Melt-Quench Techniques : Monitor viscosity changes during P₄O₇-P₂O₅ glass transitions using high-temperature XRD.

- EXAFS Spectroscopy : Probes local P–O coordination (e.g., Q³ vs. Q² speciation) .

Advanced: How does P₄O₇’s electronic structure influence its catalytic activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.